molecular formula C7H8BrF3N2 B1474955 4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091123-29-2

4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1474955
CAS No.: 2091123-29-2
M. Wt: 257.05 g/mol
InChI Key: ZJVFJRFRCRUMAN-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a high-value, multifunctional heterocyclic compound designed for advanced research and development. Its structure incorporates a bromine atom and a trifluoromethyl (CF3) group on a pyrazole core, making it a privileged scaffold in medicinal chemistry and materials science . The presence of the trifluoromethyl group is a key feature, as it can significantly alter a molecule's lipophilicity, metabolic stability, and overall bioavailability, a strategy employed in several marketed drugs . The bromine atom at the 4-position serves as a highly useful handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to efficiently create diverse chemical libraries from a single, complex intermediate . Pyrazole derivatives, particularly non-symmetric trisubstituted ones like this compound, are recognized as challenging to synthesize yet are crucial chemotypes in the development of active pharmaceutical ingredients and agrochemicals . This reagent is strictly provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2/c1-3-13-4(2)5(8)6(12-13)7(9,10)11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFJRFRCRUMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substituents, which include a bromine atom at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a trifluoromethyl group at the 3-position. These structural features contribute to its significant biological activities, making it a compound of interest in medicinal chemistry and related fields.

The molecular formula of this compound is C6H6BrF3N2C_6H_6BrF_3N_2 with a molecular weight of 243.02 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological interactions due to its electronegative properties, which can influence binding affinities with various biological targets.

Enzyme Interaction

Research indicates that this compound interacts with several enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. The trifluoromethyl substituent is known to enhance binding affinities, potentially affecting metabolic pathways and influencing the pharmacokinetics of co-administered drugs .

Anticancer Potential

Studies have demonstrated that pyrazole derivatives exhibit anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, one study highlighted that pyrazole-based compounds inhibited the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with notable IC50 values .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit key inflammatory pathways and enzymes such as COX-1 and COX-2. The anti-inflammatory potential of related compounds has been evaluated with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antitumor Activity : A study focused on the synthesis and evaluation of pyrazole derivatives indicated that compounds containing similar structures showed significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against A549 (lung cancer) and exhibited IC50 values ranging from 3.79 µM to 42.30 µM .
  • Inflammatory Response Modulation : Another research effort found that pyrazole derivatives could modulate oxidative stress responses in different cell types, suggesting their potential use in treating conditions related to inflammation and oxidative damage .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other structurally similar compounds:

Compound NameKey FeaturesAnticancer Activity (IC50)Anti-inflammatory Activity (IC50)
This compound Trifluoromethyl group enhances reactivityVaries by cell line (e.g., A549: ~26 µM)Comparable to diclofenac
4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole Chlorine instead of bromineLess effective than brominated variantModerate activity
4-Bromo-3-methyl-5-fluoro-1H-pyrazole Fluorine instead of trifluoromethylReduced potency against cancer cellsSimilar anti-inflammatory effects

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole has shown potential in drug development due to its interactions with biological molecules. Notably, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group enhances binding affinities, potentially leading to improved pharmacokinetic properties in drug candidates.

The compound exhibits notable biological activity, influencing various cellular processes:

  • Oxidative Stress Responses : It modulates pathways related to oxidative stress, suggesting therapeutic implications for conditions such as cancer and neurodegenerative diseases.
  • Inflammatory Pathways : Research indicates that it may affect inflammatory responses, providing a basis for potential anti-inflammatory therapies.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block. Its synthesis can be achieved through several methods that allow for the selective introduction of functional groups while maintaining high yields. This versatility makes it valuable for creating complex molecular architectures in pharmaceutical and agrochemical research.

Case Study 1: Drug Metabolism

A study investigated the interactions of this compound with cytochrome P450 enzymes. Results indicated that the compound significantly altered the metabolism of certain drugs, highlighting its potential role as a modulator in pharmacotherapy.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound. It was found to reduce markers of inflammation in cell cultures exposed to pro-inflammatory agents, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

The physical properties of brominated pyrazoles are highly dependent on substituents. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Analytical Data
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b) 1-Ph, 3-Ph, 5-CF₃ 98–100 93 $^1$H NMR (δ 7.89–7.42), $^{13}$C NMR (δ 150.8, 119.5 (q, $^1J_{C-F}$ = 271 Hz))
4-Bromo-3-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3c) 1-Ph, 3-(4-F-Ph), 5-CF₃ 92 GC-MS: m/z 384 (M$^+$), elemental analysis: C 50.15% (calc. 49.89%)
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide 1-Me, 3-CONHNH₂, 5-CF₃ CAS: 1001519-41-0
Target Compound 1-Et, 3-CF₃, 5-Me
  • Melting Points : Aromatic substituents (e.g., phenyl in 3b) increase melting points due to enhanced π-stacking, while alkyl groups (e.g., ethyl in the target) likely reduce crystallinity.
  • Yields : Bromination reactions are efficient (92–93%) for aryl-substituted pyrazoles , but steric hindrance from alkyl groups (e.g., ethyl) may lower yields.

Preparation Methods

Starting Materials and Pyrazole Formation

A practical and high-yielding method for synthesizing 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles involves cyclocondensation reactions starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and alkyl hydrazines (e.g., methylhydrazine for methyl substitution at N-1 or N-5 positions).

  • The reaction proceeds via nucleophilic attack of the hydrazine on the trifluoromethylated enone, forming a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles.
  • Separation of regioisomers is achieved by exploiting differences in boiling points under controlled pressure distillation.

Functionalization at N-1 and N-5 Positions

  • Alkylation at the N-1 position (e.g., ethylation) is performed post-pyrazole formation using standard alkylating agents under mild conditions to avoid affecting the trifluoromethyl group.
  • Methyl groups at the 5-position can be introduced via starting hydrazines or by selective lithiation and subsequent methylation.

Selective Bromination at the 4-Position of the Pyrazole Ring

Bromination Reagents and Conditions

  • Bromination is commonly achieved using N-bromosuccinimide (NBS) under mild conditions to selectively introduce bromine at the 4-position of the pyrazole ring.
  • Reaction conditions are optimized to avoid dibromination or bromination at other positions, which can occur due to the electron-rich nature of the pyrazole ring.

Reaction Outcomes and Yields

  • For 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, yields of up to 92% have been reported when using NBS bromination under controlled conditions.
  • In the case of this compound, similar bromination strategies apply, with careful temperature and stoichiometry control to maximize mono-bromination.

Advanced Synthetic Protocols and One-Pot Reactions

One-Pot Multi-Step Synthesis

  • A sequential one-pot three-step protocol has been developed for polysubstituted pyrazoles involving Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Although this method primarily targets pyrazole-triazole hybrids, the underlying chemistry demonstrates the feasibility of constructing complex pyrazole derivatives with trifluoromethyl groups and halogen substituents in a streamlined manner.

Optimization Parameters

  • Temperature control is critical: for example, Sonogashira coupling at 80 °C gave optimal yields, while higher temperatures led to decomposition.
  • Use of ancillary ligands such as XPhos was essential for successful cross-coupling involving trifluoromethyl-substituted pyrazoles.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Pyrazole core formation 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methylhydrazine Room temp to reflux ~49% for 5-methyl isomer Mixture of regioisomers; separation via distillation
N-ethylation Alkyl halide (ethyl bromide) + base Mild (RT to 50 °C) Variable Selective N-1 alkylation without affecting CF3 group
Bromination N-bromosuccinimide (NBS) 0–25 °C Up to 92% Selective 4-position bromination; avoid dibromination
One-pot Sonogashira + CuAAC Pd(OAc)2, XPhos, CsF, CuI, azides 80 °C Up to 72% Demonstrates advanced functionalization on trifluoromethyl pyrazoles

Research Findings and Notes

  • The trifluoromethyl group at the 3-position significantly influences reactivity, especially in cross-coupling reactions, requiring specific ligands and reaction conditions.
  • Bromination selectivity is enhanced by mild conditions and stoichiometric control of NBS, with reported high yields for mono-brominated products.
  • The synthetic route allows further functionalization at the brominated position via metalation and substitution reactions, enabling the introduction of aldehydes, acids, or boron pinacolates.
  • Patent literature describes methods for selective preparation of regioisomeric trifluoromethyl pyrazolols, which are related intermediates in pyrazole chemistry and may inform synthetic strategies for related pyrazole derivatives.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. A general approach includes:

Core Formation : Cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrazole ring.

Substituent Introduction :

  • Trifluoromethylation : Electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or copper-mediated cross-coupling .
  • Bromination : Direct bromination at the 4-position using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures .
  • Ethylation : Alkylation at the 1-position with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography or recrystallization to isolate the product. For example, describes analogous purification using silica gel chromatography with cyclohexane/ethyl acetate gradients .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity during alkylation of the pyrazole ring?

Methodological Answer:
Key optimization strategies include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Ru complexes) enhance regioselectivity during alkylation. highlights Ru(dtbbpy)₃₂ for efficient N-alkylation under mild conditions .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DCE/HFIP mixtures) at 50–80°C minimize side reactions .
  • Stoichiometry : Using excess alkylating agents (3–5 equiv.) ensures complete substitution, as shown in for similar pyrazole derivatives .
  • Monitoring : Real-time TLC or LC-MS analysis prevents over-reaction and identifies intermediates .

Structural Analysis: What spectroscopic and crystallographic methods confirm the structure of this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for ethyl (δ ~1.3 ppm, triplet), methyl (δ ~2.5 ppm, singlet), and trifluoromethyl (δ ~120–125 ppm in ¹³C) groups. provides detailed NMR assignments for analogous pyrazole-azido derivatives .
  • X-ray Crystallography :
    • SHELX Refinement : Use SHELXL for high-resolution structural determination. notes its robustness for small-molecule refinement, particularly for resolving bromine and trifluoromethyl positions .
    • Twinned Data Handling : SHELXPRO is recommended for macromolecular interfaces in cases of crystal twinning .

Pharmacological: How can the antimicrobial activity of derivatives be systematically evaluated?

Methodological Answer:

  • Assay Design :
    • MIC Determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as in for pyrazole-oxadiazole hybrids .
    • Time-Kill Studies : Assess bactericidal effects over 24 hours.
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the 5-methyl or 1-ethyl positions and compare activity profiles .

Functionalization: What strategies introduce additional substituents for SAR studies?

Methodological Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to replace bromine at the 4-position .
  • Azide-Alkyne Cycloaddition : Click chemistry to append triazole moieties, as demonstrated in using CuSO₄/ascorbate .
  • Electrophilic Substitution : Nitration or sulfonation at the 5-methyl position under acidic conditions .

Data Contradictions: How to address discrepancies in reported NMR data for derivatives?

Methodological Answer:

  • Solvent and Calibration : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS) are consistent across studies .
  • Dynamic Effects : Consider tautomerism or rotameric equilibria in DMSO, which may broaden signals. notes sharp peaks in CDCl₃ for ethyl azido-pyrazoles .
  • Crystallographic Validation : Resolve ambiguities using X-ray structures to confirm substituent positions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

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